5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOTVFRYXAJOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Optimization of Substituents:a Systematic Exploration of Substituents at the N 1, C 2, and C 5 Positions is Crucial. for Instance, Varying the Halogen at the C 5 Position E.g., F, Br, I or Replacing the Methyl Group at N 1 with Other Alkyl or Aryl Groups Could Lead to Analogues with Improved Potency or Altered Selectivity. for Derivatives with an External Aromatic Ring, a Thorough Investigation of the Substitution Pattern with a Diverse Set of Functional Groups is Warranted to Fine Tune the Electronic and Steric Properties for Optimal Target Engagement.
Mechanistic Biological Activity Studies of 5 Chloro 1 Methyl 1h Benzo D Imidazole 2 Thiol and Its Analogues
Investigation of Antimicrobial Activities
The antimicrobial potential of 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol and its analogues has been a subject of scientific inquiry, with studies exploring its efficacy against a range of pathogens, including bacteria, fungi, and parasites.
Antibacterial Mechanism of Action in in vitro Models
While direct mechanistic studies on this compound are emerging, research on analogous imidazole (B134444) and benzimidazole (B57391) compounds provides insights into potential antibacterial mechanisms. Studies on imidazole chloride ionic liquids, for instance, have demonstrated a mechanism of action against Staphylococcus aureus that involves a dual assault on the bacterial cell. frontiersin.org This involves the internal generation of reactive oxygen species (ROS), which induces oxidative stress and disrupts bacterial metabolism, ultimately leading to cell death. frontiersin.org Concurrently, these compounds can cause catastrophic damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents and complete cellular fragmentation. frontiersin.org
Derivatives of 2-phenyl-1H-benzo[d]imidazole have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting greater potency than the reference drug ampicillin. spast.org The antimicrobial action of these compounds was determined using the broth dilution technique to establish their minimum inhibitory concentration (MIC) values. spast.org
| Compound/Analogue | Bacterial Strain | Observed Mechanism/Activity | Reference |
|---|---|---|---|
| Imidazole Chloride Ionic Liquids | Staphylococcus aureus | Induction of reactive oxygen species (ROS) and cell membrane disruption. | frontiersin.org |
| 2-phenyl-1H-benzo[d]imidazole derivatives | Gram-positive and Gram-negative bacteria | Demonstrated significant antibacterial activity, in some cases superior to ampicillin. | spast.org |
Antifungal Mechanism of Action in in vitro Models
The antifungal activity of benzimidazole derivatives has been an area of active investigation. While the precise mechanism of this compound is still under detailed investigation, studies on related compounds offer significant clues. For example, novel fluconazole-based compounds incorporating a triazole moiety have been shown to exhibit a fungicidal mechanism against fungal growth. semanticscholar.org
Research on 5-aminoimidazole-4-carbohydrazonamide derivatives has revealed a mechanism of action against Candida albicans and Candida krusei that is independent of ergosterol synthesis inhibition, a common target for azole antifungals. nih.govresearchgate.net Instead, their antifungal effect is associated with the production of reactive oxygen species (ROS). nih.govresearchgate.net This was substantiated by the observation that the antioxidant ascorbic acid reduced the antifungal efficacy of these compounds. researchgate.net Furthermore, these derivatives were found to significantly reduce the metabolic viability of C. krusei. researchgate.net
| Compound/Analogue | Fungal Strain | Observed Mechanism/Activity | Reference |
|---|---|---|---|
| Novel Fluconazole-based compounds | Pathogenic fungi | Fungicidal mechanism of action. | semanticscholar.org |
| 5-aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Induction of reactive oxygen species (ROS), independent of ergosterol synthesis inhibition. | nih.govresearchgate.net |
Antiparasitic Activity in Pre-clinical Models
The potential of benzimidazole derivatives extends to antiparasitic applications. A notable example is the study of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, an analogue of the subject compound. This compound demonstrated potent fasciolicidal activity, achieving 100% efficacy in vitro at concentrations of 146.70 and 29.34 microM. researchgate.net In a preclinical model, it was shown to completely eliminate 3-day and 10-week-old Fasciola hepatica infections in sheep. researchgate.net
Enzyme Inhibition and Modulation Studies
Beyond direct antimicrobial effects, this compound and its analogues have been shown to interact with and inhibit specific enzymes, highlighting their potential for therapeutic intervention in a variety of conditions.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for treating hyperpigmentation disorders. Benzimidazole-thione Schiff base derivatives have emerged as potent tyrosinase inhibitors. researchgate.net One such derivative, 5-((4-nitrobenzylidene) amino)-1H-benzo [d]imidazole-2(3H)-thione, exhibited a mixed-type inhibition of mushroom tyrosinase. researchgate.net The inhibitory mechanism is believed to involve the chelation of copper ions within the enzyme's active site. researchgate.netnih.gov
Similarly, 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives have been designed as tyrosinase chelators. nih.govdntb.gov.ua Kinetic studies have supported the role of these compounds in chelating the copper ions essential for tyrosinase activity. nih.govdntb.gov.ua The substitution of an electron-withdrawing group, such as a chloro group at the 5-position of the benzo[d]imidazole ring, was found to decrease the tyrosinase inhibitory activity compared to the unsubstituted parent compound, although the activity remained stronger than that of kojic acid. nih.gov
| Inhibitor Class | Enzyme | Inhibition Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole-thione Schiff Base Derivatives | Mushroom Tyrosinase | Mixed-type inhibition, Copper chelation. | Compound S-4 identified as a potent inhibitor. | researchgate.net |
| 2-Mercaptomethylbenzo[d]imidazole (2-MMBI) Derivatives | Mushroom Tyrosinase | Copper chelation. | 5-Chloro substitution reduces but does not eliminate inhibitory activity. | nih.govdntb.gov.ua |
PqsR Receptor Antagonism and Quorum Sensing Modulation in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, making it an attractive target for antimicrobial therapy. nih.govmdpi.com The Pseudomonas aeruginosa Quinolone Signal (pqs) system is a key QS pathway, and its transcriptional regulator, PqsR, has been a focus of inhibitor development. nih.govresearchgate.net
Benzimidazole-based compounds have been identified as potent PqsR antagonists. nih.gov These inhibitors are believed to function competitively by binding to the autoinducer binding site of the PqsR receptor. nih.gov This antagonism leads to a reduction in the expression of virulence genes and inhibits biofilm maturation. nih.gov For instance, the compound 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile has been shown to be a potent PqsR antagonist, significantly inhibiting the production of pyocyanin, a PqsR-regulated virulence factor. nih.gov By interfering with the pqs machinery, these compounds can also sensitize P. aeruginosa biofilms to antibiotics. nih.gov
| Compound Class | Target | Bacterial Pathogen | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|---|
| Benzimidazole-based inhibitors | PqsR Receptor | Pseudomonas aeruginosa | Competitive antagonism of the PqsR receptor. | Inhibition of quorum sensing, reduction of virulence factor production (e.g., pyocyanin), and inhibition of biofilm maturation. | nih.govresearchgate.netresearchgate.net |
DNA Topoisomerase I Interference Mechanisms in Mammalian Cells
While direct studies on this compound are not extensively available, research on analogous benzimidazole compounds suggests a potential for interference with DNA topoisomerase I activity. DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them significant targets for anticancer drugs. Benzimidazole derivatives have been identified as selective inhibitors of human DNA topoisomerase I.
The mechanism of inhibition by these non-camptothecin inhibitors can be differential. For instance, certain benzimidazole analogues have been shown to bind to human topoisomerase I with reversible kinetics. This interaction, though not permanent, can disrupt the normal catalytic cycle of the enzyme, which involves the cleavage and religation of one DNA strand to relieve supercoiling. The interference with this process can lead to the accumulation of cleavage complexes, where the enzyme is covalently bound to the DNA. These stalled complexes are then recognized by the cell as a form of DNA damage, which can trigger downstream pathways leading to cell cycle arrest and apoptosis. Interestingly, some benzimidazole derivatives have demonstrated the ability to inhibit clinically relevant mutant forms of human topoisomerase I that are resistant to traditional camptothecin-based inhibitors. This suggests that the binding mode and inhibitory mechanism of benzimidazole-based compounds may differ from those of established topoisomerase I poisons.
Acetylcholinesterase (AChE) Inhibition Pathways
Analogues of this compound have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies on benzimidazole derivatives featuring a 5-chloro substitution have revealed potent AChE inhibition.
The inhibitory pathway often involves a mixed mode of inhibition. This indicates that the compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of AChE. Molecular docking studies have provided insights into the binding interactions, suggesting that the benzimidazole core and its substituents form key interactions within the active site of the enzyme. The presence of a chloro group at the 5-position of the benzimidazole ring has been associated with strong inhibitory activity.
| Compound | Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Compound 3d (5(6)-chloro-benzimidazole derivative) | AChE | 31.9 ± 0.1 | 26.2 |
| Compound 3h (5(6)-chloro-benzimidazole derivative) | AChE | 29.5 ± 1.2 | 24.8 |
| Donepezil (Reference) | AChE | 21.8 ± 0.9 | - |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant.
Cytochrome P450 (CYP1A1) Induction Mechanisms
Benzimidazole derivatives, particularly those with a thiol group in the 2-position, have been shown to induce the expression of Cytochrome P450 1A1 (CYP1A1). CYP1A1 is an enzyme involved in the metabolism of various xenobiotics. The induction mechanism for these compounds involves the aryl hydrocarbon receptor (AhR)-mediated signal-transduction pathway.
Upon entering the cell, these benzimidazole derivatives can bind to the AhR, a ligand-activated transcription factor. This binding event causes the dissociation of heat shock proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter region of the CYP1A1 gene. The binding of the AhR-ARNT complex to XREs enhances the transcription of the CYP1A1 gene, leading to increased levels of CYP1A1 mRNA and subsequently, the CYP1A1 protein. Studies have shown that benzimidazoles with a 2-mercapto group can cause a dose-dependent increase in CYP1A1 protein levels and a significant increase in CYP1A1 mRNA.
Anticancer Activity in in vitro Cell Line Models (Mechanistic Focus)
Induction of Apoptosis Pathways
Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various human cancer cell lines. This is a crucial mechanism for the elimination of cancer cells. The induction of apoptosis by these compounds can be concentration-dependent.
The apoptotic pathway initiated by benzimidazole derivatives can involve the activation of key executioner caspases, such as caspase-3 and caspase-7. Furthermore, these compounds can influence the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. For instance, treatment with certain benzimidazole hybrids has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis. In some cases, the induction of apoptosis is mediated by p53-dependent pathways, triggered by DNA damage.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, analogues of this compound can exert their anticancer effects by causing cell cycle arrest at specific phases, thereby inhibiting the proliferation of cancer cells. The specific phase of cell cycle arrest can vary depending on the cancer cell line and the specific chemical structure of the benzimidazole derivative.
Studies have shown that some benzimidazole derivatives can induce cell cycle arrest at the G2/M phase. This arrest prevents the cells from entering mitosis, leading to a halt in cell division. Other analogues have been found to cause cell cycle arrest at the G1 phase, which is associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21. There are also instances of benzimidazole derivatives causing arrest at the S phase or a combination of phases, such as G1/S or G2/S.
| Compound/Analogue | Cancer Cell Line | Phase of Cell Cycle Arrest |
|---|---|---|
| Bromo-derivative of benzimidazole (Compound 5) | MCF-7, DU-145, H69AR | G2/M |
| CCL299 (Benzimidazole derivative) | HepG2, HEp-2 | G1 |
| Benzimidazole-based 1,3,4-oxadiazole (Compound 13) | A549, MDA-MB-231 | G1/S |
| Benzimidazole-based 1,3,4-oxadiazole (Compound 10) | MDA-MB-231, SKOV3 | G2/S |
| 4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl)benzamide | MCF-7 | G2/M and S |
Target Identification and Signaling Pathway Disruption
The anticancer activity of benzimidazole derivatives is often linked to their ability to interact with specific molecular targets and disrupt key signaling pathways that are essential for cancer cell survival and proliferation. One of the prominent targets for benzimidazole-based compounds is the epidermal growth factor receptor (EGFR). EGFR is a tyrosine kinase that, when overexpressed or mutated in cancer, can lead to uncontrolled cell growth. Certain benzimidazole derivatives have been shown to be potent inhibitors of EGFR kinase.
By inhibiting EGFR, these compounds can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and metastasis. The disruption of these pathways can lead to the observed cell cycle arrest and induction of apoptosis. Molecular docking studies have further elucidated the binding interactions of these compounds within the ATP-binding site of the EGFR kinase domain, providing a structural basis for their inhibitory activity.
Anti-inflammatory Pathway Elucidation in Pre-clinical Models
The anti-inflammatory potential of benzimidazole derivatives has been a subject of significant research. While specific preclinical studies elucidating the complete anti-inflammatory pathway of this compound are not extensively detailed in the current literature, studies on analogous compounds provide valuable insights into the likely mechanisms of action. A predominant theory for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Research on various 2-mercaptobenzimidazole derivatives has suggested their potential to inhibit COX enzymes. This inhibition would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The structural features of the benzimidazole ring fused with a thiol group may play a critical role in binding to the active site of COX enzymes.
Furthermore, studies on structurally related heterocyclic compounds, such as benzoxazole and benzo[d]thiazole derivatives, have demonstrated significant in vivo anti-inflammatory activity in preclinical models like the carrageenan-induced paw edema assay. In these studies, the anti-inflammatory effects of the synthesized compounds were often comparable to those of established drugs like diclofenac sodium. The proposed mechanism for some of these analogues involves the inhibition of both COX-1 and COX-2 enzymes. It is plausible that this compound shares a similar mechanism of action, though direct experimental evidence is needed for confirmation. The modulation of other inflammatory mediators, such as cytokines, by this specific compound remains an area for further investigation.
Table 1: Pre-clinical Anti-inflammatory Activity of Related Heterocyclic Compounds
| Compound Class | Pre-clinical Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Benzoxazole Derivatives | Carrageenan-induced paw edema | Significant reduction in paw edema | Inhibition of inflammatory mediators |
| Benzo[d]thiazol-2-amine Derivatives | In vitro and in vivo assays | Analgesic and anti-inflammatory effects | COX-1 and COX-2 enzyme inhibition |
Antioxidant Mechanisms (e.g., Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET), Radical Adduct Formation (RAF))
Benzimidazole derivatives, particularly those containing a thiol group, are recognized for their antioxidant properties. The thiol moiety (-SH) is a key functional group that can participate in redox reactions, enabling these compounds to scavenge free radicals and mitigate oxidative stress. The antioxidant activity of these compounds can proceed through several mechanisms, including Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).
Computational studies on related 1H-benzimidazole-2-yl hydrazones have provided insights into the probable antioxidant mechanisms. These studies suggest that in a polar medium, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is the most likely pathway for radical scavenging. In the SPLET mechanism, the antioxidant molecule first loses a proton, forming an anion. This anion then donates an electron to the free radical, neutralizing it. The presence of the thiol group in this compound, with its acidic proton, makes the SPLET mechanism a highly plausible pathway for its antioxidant activity.
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is another possibility. In this pathway, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the resulting species. While considered less probable for some benzimidazole analogues in polar environments, it cannot be entirely ruled out for the subject compound without specific experimental data.
Radical Adduct Formation (RAF) is a mechanism where the antioxidant molecule directly adds to the free radical, forming a stable adduct. This mechanism is often relevant for certain types of radicals and antioxidants. The potential for this compound to act via the RAF mechanism would depend on the specific radical species involved and the electronic properties of the benzimidazole ring and the thiol group.
Table 2: Plausible Antioxidant Mechanisms for Thiol-Containing Benzimidazoles
| Mechanism | Description | Relevance to this compound |
|---|---|---|
| SET-PT (Single Electron Transfer-Proton Transfer) | An electron is transferred first, followed by a proton. | Considered a possible but potentially less favored pathway in polar media compared to SPLET. |
| SPLET (Sequential Proton Loss Electron Transfer) | A proton is lost first, followed by an electron transfer. | Suggested as the most probable mechanism for related benzimidazole derivatives in polar environments. |
| RAF (Radical Adduct Formation) | The antioxidant molecule forms a covalent bond with the free radical. | A possible mechanism, the likelihood of which depends on the specific radical species. |
Interaction with Specific Biological Targets (e.g., Receptors, Nucleic Acids)
The diverse biological activities of benzimidazole derivatives often stem from their ability to interact with specific biological macromolecules, including enzymes, receptors, and nucleic acids.
Enzyme Inhibition: Studies on analogues of this compound have demonstrated their potential as enzyme inhibitors. For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Molecular docking studies of these compounds revealed key interactions with the active site of the enzyme, supporting their inhibitory activity. This suggests that the benzimidazole-2-thiol scaffold can serve as a promising framework for designing enzyme inhibitors.
Receptor Interaction: Research into 5-methyl-1H-benzo[d]imidazole derivatives has revealed their activity as antagonists of the P2X3 receptor, an ATP-gated ion channel involved in pain signaling. Although these were not 2-thiol derivatives, it highlights the potential of the benzimidazole core to interact with specific receptor binding sites. Molecular docking studies in this research indicated that these compounds might bind to a novel allosteric site on the receptor.
Interaction with Nucleic Acids: While direct evidence for the interaction of this compound with nucleic acids is limited, research on related imidazole derivatives provides some insights. For example, a study on 1-methyl-4-phenyl-5-nitrosoimidazole demonstrated that in the presence of thiols like glutathione, this compound could bind to DNA. The binding was suggested to occur with nucleophilic bases in the DNA structure. This thiol-mediated interaction with DNA suggests a potential, though not yet confirmed, mechanism for cytotoxicity or mutagenicity that warrants further investigation for benzimidazole-2-thiol compounds.
Table 3: Investigated Biological Targets of Benzimidazole Analogues
| Biological Target | Type of Interaction | Observed Effect | Relevance to this compound |
|---|---|---|---|
| α-Glucosidase | Enzyme Inhibition | Inhibition of carbohydrate metabolism. | The benzimidazole-2-thiol scaffold shows potential for enzyme inhibition. |
| P2X3 Receptor | Receptor Antagonism | Blockade of ATP-gated ion channels. | The core benzimidazole structure can interact with receptor binding sites. |
| Nucleic Acids (DNA) | Covalent Binding (Thiol-mediated) | Potential for adduct formation with DNA bases. | A possible, yet unconfirmed, interaction that requires further study. |
Coordination Chemistry and Metal Complexation of 5 Chloro 1 Methyl 1h Benzo D Imidazole 2 Thiol
Ligand Properties and Chelation Behavior
5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol is a versatile ligand capable of existing in two tautomeric forms: the thione form and the thiol form. This tautomerism is crucial to its coordination behavior. The molecule possesses multiple potential donor sites, primarily the pyridine-type nitrogen atom (N3) of the imidazole (B134444) ring and the exocyclic sulfur atom. researchgate.net
The chelation behavior of this ligand is largely dictated by the reaction conditions and the nature of the metal ion. It can coordinate to a metal center in several ways:
Monodentate Coordination: It can act as a neutral monodentate ligand, coordinating through either the sulfur atom or the imidazole nitrogen atom.
Bidentate Chelation: More commonly, the ligand acts as a bidentate chelating agent after the deprotonation of the N-H proton (in the thione form) or the S-H proton (in the thiol form). This results in the formation of a stable five- or six-membered chelate ring involving the metal center, the pyridine-type nitrogen, and the exocyclic sulfur atom. researchgate.net This N,S-bidentate coordination is a common feature for 2-substituted benzimidazoles that bear additional donor atoms. researchgate.net
The presence of the electron-withdrawing chloro group at the 5-position influences the acidity of the N-H proton, potentially facilitating its deprotonation and subsequent coordination. The methyl group at the 1-position ensures that coordination involves the N3 nitrogen, as the N1 position is blocked. This structural feature provides predictability in the formation of coordination complexes. The ability of benzimidazole (B57391) derivatives to form stable chelates with transition metals is a key property underpinning their diverse applications. uobaghdad.edu.iq
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Procedure: A common method is the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or perchlorates of metals like Cu(II), Ni(II), Co(II), Zn(II)) in a molar ratio of 2:1 (ligand:metal). researchtrend.net The reaction is usually carried out in a solvent such as ethanol or methanol and may require heating under reflux for a period ranging from a few minutes to several hours to ensure completion. researchtrend.net The resulting metal complex often precipitates from the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. researchgate.net
Structural Characterization: The synthesized complexes are characterized using a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of N,S chelation is the shift of the ν(C=N) (imine) vibration band to a lower frequency in the complex's spectrum compared to the free ligand, which confirms the coordination of the imidazole nitrogen to the metal ion. nih.govresearchgate.net Additionally, changes in the bands associated with the C=S group indicate the involvement of the sulfur atom in coordination.
NMR Spectroscopy (¹H & ¹³C): For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy provides detailed structural information. The disappearance of the N-H proton signal in the ¹H NMR spectrum of the complex is strong evidence of deprotonation and coordination. Shifts in the chemical signals of carbon atoms near the coordination sites in the ¹³C NMR spectrum also support the formation of the complex.
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal ion in the complex. The appearance of d-d transition bands for transition metal complexes can suggest geometries such as octahedral or tetrahedral. researchtrend.net
Mass Spectrometry: This technique is used to confirm the molecular weight and stoichiometry of the synthesized complexes. nih.gov
Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry of the complexes, particularly for paramagnetic metal ions like Co(II) and Ni(II). researchtrend.net For instance, specific magnetic moment values can distinguish between tetrahedral and octahedral geometries for Ni(II) complexes. mdpi.com
The table below summarizes the characterization data for a related silver(I) complex derived from 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazole, illustrating the typical analytical results.
| Technique | Compound C₁₄: 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazol silver(I) |
| Appearance | Grey powder |
| Yield | 63% |
| Melting Point | >300°C |
| IR (KBr, cm⁻¹) | ν(-NH) 3064, ν(C=N) 1624, ν(C-N) 1317, ν(Ag-N) 472 |
| ESI-HRMS | Calculated for C₂₈H₁₆F₆Cl₂Ag: [M+H]⁺ = 699.9707, found [M+H]⁺ = 699.9754 |
| UV-Vis (DMSO, nm) | 203, 284 |
| ¹H-NMR (DMSO-d₆, δ) | 13.46 (s, 1H, -NH), 7.94–7.92 (m, 1H, Ar-H), 7.82–7.74 (m, 4H, Ar-H), 7.69 (s, 1H, Ar-H), 7.36–7.34 (dd, 1H) |
| Data derived from a study on related benzimidazole complexes nih.gov |
Exploration of the Catalytic Activity of Metal Complexes Derived from the Compound
While the biological activity of benzimidazole-based metal complexes is extensively studied, literature specifically detailing the catalytic applications of complexes derived from this compound is limited. However, the broader class of benzimidazole metal complexes has demonstrated significant potential in various catalytic transformations.
Metal complexes containing benzimidazole-derived ligands have been employed as effective catalysts in several key organic reactions:
Ethylene Oligomerization: Nickel(II) complexes bearing 2-(1H–benzimidazol-2-yl)-phenol derivative ligands have been shown to be highly active catalysts for the oligomerization of ethylene. nih.gov
Transfer Hydrogenation: Copper(II) complexes with tridentate 2,6-bis(benzimidazole-2-yl) pyridine ligands have been tested as catalysts in transfer hydrogenation reactions. researchgate.net
Polymerization: Cobalt(II) complexes with benzimidazole-based ligands have exhibited high catalytic activities for the polymerization of 1,3-butadiene. researchgate.net
C-C Coupling Reactions: Cyclopentadienyl Nickel complexes containing hybrid N,C chelating benzothiazolyl-N-heterocyclic carbene (NHC) ligands, which are structurally related to benzimidazoles, have been shown to be efficient catalysts for the homo-coupling of benzyl bromide. researchgate.net
These examples suggest that metal complexes of this compound could potentially exhibit catalytic activity. The combination of the benzimidazole scaffold with a soft sulfur donor makes these ligands capable of stabilizing various oxidation states of metal ions, a key requirement for many catalytic cycles. The electronic properties, tunable by the chloro and methyl substituents, could further modulate the reactivity of the metal center. This remains a promising but underexplored area for future research.
Investigation of the Biological Activity of Metal Complexes (Mechanistic Focus)
Metal complexes of benzimidazole derivatives are widely recognized for their potent biological activities, including anticancer and antimicrobial properties. nih.govmdpi.com The mechanism of action is often multifaceted, but a primary mode of action for many anticancer metallodrugs involves interaction with DNA. nih.gov Complexation with a metal ion generally enhances the biological potency of the benzimidazole ligand. nih.gov This enhancement is often explained by chelation theory, which suggests that the partial sharing of the metal's positive charge with donor atoms reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its penetration through the lipid membranes of cells. nih.gov
Mechanism of Action: DNA Binding and Cleavage A principal mechanism by which these complexes are thought to exert their cytotoxic effects is through binding to DNA, which can lead to the inhibition of replication and transcription, ultimately triggering cell death. nih.gov The planar structure of the benzimidazole ligand is similar to that of purine bases, facilitating its interaction with the DNA double helix. nih.gov
There are several modes of DNA interaction:
Intercalation: The planar aromatic part of the ligand can insert itself between the base pairs of the DNA double helix. This mode is often characterized by a significant increase in the melting temperature of DNA and distinct changes in UV-Visible absorption spectra upon titration with DNA. nih.gov
Groove Binding: The complex may bind to the major or minor grooves of the DNA, typically through hydrogen bonding or van der Waals forces. researchgate.net
Electrostatic Interaction: A positively charged complex can interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
Spectroscopic methods, particularly UV-Visible absorption titration, are employed to study these interactions and calculate the DNA binding constant (Kb), which quantifies the affinity of the complex for DNA. rsc.org Studies on various benzimidazole Schiff base metal complexes have shown they are moderate to strong DNA binders. nih.govrsc.org
Furthermore, many transition metal complexes can facilitate the cleavage of the DNA phosphodiester backbone through hydrolytic or oxidative pathways, acting as chemical nucleases. nih.gov This nuclease activity is often studied using gel electrophoresis with plasmid DNA, where the conversion of the supercoiled form to the nicked circular form indicates strand scission. mdpi.com
The table below presents DNA binding constants for some representative benzimidazole-derived metal complexes, illustrating the range of binding affinities observed.
| Compound | Metal Ion | Binding Constant (Kₑ) | Proposed Binding Mode |
| Complex 2 (from Ref. rsc.org) | Cu(II) | 3.27 x 10⁵ M⁻¹ | Intercalation/Groove Binding |
| Complex 5 (from Ref. rsc.org) | Cu(II) | 6.40 x 10³ M⁻¹ | Groove Binding |
| Complex 1 (from Ref. nih.gov) | Cu(II) | 6.65 x 10⁴ M⁻¹ | Partial Intercalation |
| Complex 2 (from Ref. nih.gov) | Co(II) | 3.27 x 10⁴ M⁻¹ | Partial Intercalation |
| Complex 3 (from Ref. nih.gov) | Zn(II) | 1.26 x 10⁴ M⁻¹ | Partial Intercalation |
| Data from studies on various benzimidazole Schiff base complexes highlight the role of the metal and ligand structure in DNA binding affinity nih.govrsc.org |
Enzyme Inhibition Another potential mechanism of action is enzyme inhibition. Metal complexes can offer unique three-dimensional structures that can fit tightly into the active sites of enzymes, leading to selective inhibition. semanticscholar.org Key cellular enzymes, such as topoisomerases or protein kinases, are potential targets for benzimidazole-based metal complexes, and their inhibition can disrupt critical cellular processes, contributing to the observed cytotoxicity. mdpi.com
Structure Activity Relationship Sar Elucidation for 5 Chloro 1 Methyl 1h Benzo D Imidazole 2 Thiol Analogues
Correlation of Structural Modifications with Observed Biological Activities
The biological profile of 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol analogues is intricately linked to the nature and position of various substituents on the benzimidazole (B57391) core and its associated moieties. Research has demonstrated that modifications at the N-1, C-2, and C-5 positions of the benzimidazole ring can profoundly impact the resulting biological activity.
A notable example of SAR exploration involves a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov In this series, the core structure features a thiol group at the C-2 position and an imine linkage at the C-5 position, to which various substituted aromatic rings are attached. nih.gov The study revealed that the nature and position of substituents on the benzylidene ring played a crucial role in the inhibitory potential of the compounds. nih.gov
For instance, compounds with hydroxyl and methoxy groups on the phenyl ring exhibited significant inhibitory activity. The position of these substituents was also found to be critical. Generally, electron-donating groups on the aromatic ring attached to the imine nitrogen tended to enhance the biological activity.
Another study investigating 5-R-1H-benzo[d]imidazole-2-thiol derivatives for their ophthalmic hypotensive activity identified compound 1a as the most active in reducing intraocular pressure in normotensive animals. rrpharmacology.ru This highlights the importance of the substituent at the C-5 position in modulating this specific biological effect.
To illustrate the correlation between structural modifications and biological activity, the following table summarizes the α-glucosidase inhibitory activity of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol analogues. nih.gov
| Compound | Substituent on Benzylidene Ring | IC50 (µM) |
| 7a | 4-OH | 11.84 ± 0.26 |
| 7b | 4-N(CH₃)₂ | 27.26 ± 0.30 |
| 7c | 4-Cl | 9.84 ± 0.08 |
| 7d | 4-Br | 5.34 ± 0.16 |
| 7e | 2,3-di-OH | 16.38 ± 0.53 |
| 7f | 2,4-di-OH | 6.46 ± 0.30 |
| 7g | 3,4-di-OH | 8.62 ± 0.19 |
| 7h | 3-ethoxy-4-OH | 20.73 ± 0.59 |
| 7i | 2,4-di-Cl | 0.64 ± 0.05 |
| 7j | 3,4,5-tri-OCH₃ | 18.65 ± 0.74 |
| 7k | Thiophen-2-yl | 70.28 ± 1.52 |
| 7l | 2-NO₂ | 343.10 ± 1.62 |
| 7m | 4-F | 11.09 ± 0.79 |
| Acarbose (Standard) | - | 873.34 ± 1.21 |
Identification of Key Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound analogues, several key pharmacophoric features can be identified based on available research.
The benzimidazole nucleus itself serves as a crucial scaffold, providing the necessary framework for the spatial orientation of other functional groups. The fused ring system is largely planar, which can facilitate stacking interactions with biological targets.
The 2-thiol group is another critical feature. It can exist in tautomeric equilibrium with the 2-thione form. This group can act as a hydrogen bond donor or acceptor and may also be involved in coordination with metal ions in metalloenzymes.
The substituents on the benzene (B151609) ring of the benzimidazole core, such as the chloro group at the 5-position and the methyl group at the N-1 position, are important for modulating the electronic properties and lipophilicity of the molecule. These modifications can influence the compound's ability to cross biological membranes and its binding affinity to the target site.
For the 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol series, the imine linkage (-N=CH-) and the substituted aromatic ring are essential pharmacophoric elements. The imine group can participate in hydrogen bonding, while the aromatic ring can engage in various interactions, including hydrophobic and π-π stacking interactions, with the active site of the target enzyme. nih.gov
Impact of Substituent Effects on Activity and Selectivity
The electronic and steric properties of substituents on the this compound scaffold have a profound impact on the biological activity and selectivity of the resulting analogues.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups can significantly alter the electron density distribution within the benzimidazole ring system. For instance, the chloro group at the 5-position is an electron-withdrawing group, which can influence the pKa of the N-H and S-H protons and affect the molecule's ability to participate in hydrogen bonding. In the study of α-glucosidase inhibitors, the presence of electron-withdrawing groups like chlorine and bromine on the benzylidene ring (compounds 7c , 7d , and 7i ) led to potent activity, with the 2,4-dichloro substituted analogue (7i ) being the most potent. nih.gov Conversely, a strong electron-withdrawing nitro group at the 2-position (7l ) resulted in a significant decrease in activity. nih.gov
Steric Effects: The size and shape of the substituents can influence the binding of the molecule to its target. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site. Conversely, appropriately sized substituents can enhance binding by occupying specific pockets within the target protein. The position of the substituent is also critical, as seen in the α-glucosidase inhibitors where different substitution patterns on the benzylidene ring led to varying degrees of inhibition. nih.gov
The following table provides a qualitative summary of the impact of different substituent types on the α-glucosidase inhibitory activity of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol analogues. nih.gov
| Substituent Type on Benzylidene Ring | General Impact on Activity | Example Compounds |
| Halogens (Cl, Br, F) | Generally enhances activity | 7c , 7d , 7i , 7m |
| Hydroxyl (-OH) | Potent activity, position dependent | 7a , 7e , 7f , 7g |
| Alkoxy (-OCH₃, -OEt) | Variable, often enhances activity | 7h , 7j |
| Electron-donating (-N(CH₃)₂) | Moderate activity | 7b |
| Strong electron-withdrawing (-NO₂) | Decreases activity significantly | 7l |
| Heterocyclic rings (Thiophene) | Lower activity compared to substituted phenyl rings | 7k |
Rational Design Principles for Novel Analogues
Based on the available SAR data, several rational design principles can be proposed for the development of novel and more effective analogues of this compound.
Future Research Directions and Unexplored Avenues for 5 Chloro 1 Methyl 1h Benzo D Imidazole 2 Thiol
Development of Novel Synthetic Methodologies
While methods for synthesizing benzimidazole-2-thiol derivatives exist, future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies for 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol and its analogues.
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and enhance product purity. Applying these techniques to the core benzimidazole (B57391) synthesis or its subsequent derivatization could provide rapid access to a library of compounds for screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Developing a flow-based synthesis for this compound would be a significant advancement for producing larger quantities required for extensive biological and material science studies.
Combinatorial Chemistry: To effectively explore the structure-activity relationship (SAR), future work should focus on building combinatorial libraries with diverse substitutions on the benzimidazole core. This involves developing robust and high-throughput synthetic protocols to generate a wide array of derivatives for screening. Existing research has shown that modifications at the 5-position and the thiol group can lead to varied biological activities. rrpharmacology.rurrpharmacology.ru
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Potential Application for Synthesis |
| Green Chemistry | Reduced waste, lower toxicity, improved sustainability | Use of water as a solvent; one-pot synthesis from substituted diamines. |
| Microwave-Assisted | Rapid reaction times, higher yields, improved purity | Accelerating the cyclization step to form the benzimidazole ring. |
| Flow Chemistry | High scalability, enhanced safety, precise process control | Continuous production for large-scale screening and application studies. |
| Combinatorial Synthesis | Rapid generation of diverse compound libraries | Efficient creation of analogues for high-throughput screening. |
Identification of New Biological Targets and Mechanisms of Action
Derivatives of the benzimidazole-2-thiol scaffold have demonstrated a remarkable range of biological effects, yet many of their precise molecular targets and mechanisms remain to be elucidated. rrpharmacology.ru Future research should aim to move beyond phenotypic screening to pinpoint specific interactions.
Expanded Target Screening: The known activities of related compounds against targets like α-glucosidase and human topoisomerase I suggest a broad potential. nih.govnih.gov Future screening campaigns should investigate other enzyme families, such as kinases, proteases, and phosphatases, which are critical in various diseases. Exploring its potential as an inhibitor of microbial enzymes could also unveil new antimicrobial applications.
Mechanism of Action (MoA) Studies: For any observed biological activity, detailed MoA studies are crucial. Techniques like thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can confirm direct binding to a putative target protein. Subsequent cellular studies, including reporter assays and analysis of downstream signaling pathways, can validate the mechanism in a biological context.
Computational and In Silico Screening: Molecular docking studies have already been used to predict interactions with enzymes like α-glucosidase. researchgate.netnih.gov Advanced computational approaches, such as molecular dynamics simulations and virtual screening against large libraries of biological targets (e.g., the Protein Data Bank), can help prioritize experimental studies and identify novel, unexpected biological targets for this compound.
Table 2: Potential Biological Targets for Future Investigation
| Target Class | Rationale for Investigation | Potential Therapeutic Area |
| Protein Kinases | Many kinase inhibitors feature heterocyclic scaffolds. | Oncology, Inflammatory Diseases |
| Proteases | Crucial enzymes in viral replication and cancer progression. | Antiviral, Oncology |
| G-Protein Coupled Receptors (GPCRs) | A major class of drug targets for a wide range of diseases. | Neurology, Cardiovascular, Metabolic Disorders |
| Ion Channels | Important targets in neuroscience and cardiology. | Neurological Disorders, Hypertension |
Exploration of Non-Medicinal Chemical Applications (e.g., Materials Science, Sensors)
The utility of this compound is not necessarily confined to medicinal chemistry. Its structural features suggest potential applications in materials science and analytical chemistry.
Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.net The presence of nitrogen and sulfur atoms allows the molecule to adsorb onto metal surfaces, forming a protective layer. Future studies should systematically evaluate the efficiency of this compound in preventing the corrosion of steel, copper, and other alloys.
Development of Chemical Sensors: The thiol (-SH) group can readily bind to the surface of noble metals like gold and silver. This property can be exploited to develop self-assembled monolayers (SAMs) on electrodes or nanoparticles. The benzimidazole core can act as a recognition element or a signal transducer, paving the way for the creation of novel electrochemical or optical sensors for detecting specific metal ions, anions, or organic molecules.
Organic Electronics and Polymers: The rigid, aromatic benzimidazole core is known for its high thermal stability. This makes it an attractive building block for high-performance polymers or organic semiconductors. Research could focus on incorporating this molecule into polymer backbones to enhance thermal resistance or exploring its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Integration with Emerging Technologies in Chemical Biology
To unlock the full potential of this compound, its study must be integrated with cutting-edge technologies that are revolutionizing chemical biology and drug discovery.
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can be used to identify the cellular targets of a compound directly in complex biological systems. By designing a probe based on the this compound scaffold, researchers could "fish" for its binding partners in cell lysates, providing an unbiased view of its molecular interactions.
High-Content Imaging (HCI): HCI platforms allow for the automated imaging and analysis of cells treated with a compound, providing rich, multi-parametric data on its effects on cell morphology, organelle health, and the localization of specific proteins. This can offer deep insights into the compound's mechanism of action and potential toxicity.
Machine Learning and AI: By generating a library of derivatives and screening them against a panel of biological targets, the resulting data can be used to train machine learning models. These models can then predict the activity of virtual compounds, guiding the synthesis of more potent and selective molecules and accelerating the discovery cycle.
Addressing Research Gaps and Challenges
Despite its promise, significant research gaps must be addressed to fully realize the potential of this compound.
Comprehensive Structure-Activity Relationship (SAR): A systematic SAR study is needed. The individual contributions of the chloro-substituent, the N-methyl group, and the thiol moiety to its various biological activities are not well understood. A comprehensive analysis is required to design next-generation analogues with optimized properties.
Pharmacokinetics and ADME Profiling: For any potential therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is non-negotiable. Currently, there is a lack of data on the bioavailability, metabolic stability, and clearance of this compound.
Selectivity and Off-Target Effects: While a compound may show high potency against a specific target, its utility can be limited by off-target effects. Future research must include comprehensive selectivity profiling against a panel of related and unrelated targets to assess its therapeutic window.
Toxicity Assessment: Early and thorough toxicological evaluation is essential. While some derivatives have shown low toxicity in specific assays, a complete profile, including cytotoxicity against various cell lines and in vivo toxicity studies, is a critical missing piece of information. researchgate.net
Overcoming these challenges through focused, interdisciplinary research will be key to translating the academic potential of this compound into tangible applications in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for 5-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol?
The compound is typically synthesized via cyclocondensation of 4-chloro-1,2-diaminobenzene derivatives with thiol-containing reagents. A common method involves reacting 5-chloro-1-methylbenzimidazole precursors with phosphorus pentasulfide (P₄S₁₀) to introduce the thiol group at position 2. Alternatively, nucleophilic substitution of a halogen at position 2 with a thiol source (e.g., thiourea) under basic conditions (e.g., triethylamine in ethanol) can be employed . Optimization often includes refluxing in polar aprotic solvents like DMF or DMSO to enhance reactivity.
Q. How is the compound characterized post-synthesis?
Characterization involves a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H NMR reveals aromatic proton signals (δ 7.2–7.8 ppm for benzoimidazole protons) and methyl/thiol group resonances (δ 2.5–3.0 ppm for CH₃, δ 1.5–2.0 ppm for -SH, though the thiol proton may be exchange-broadened). C NMR confirms the benzoimidazole backbone (aromatic carbons at 110–140 ppm) and substituents (e.g., Cl at ~125 ppm) .
- Mass Spectrometry : ESI-MS or HRMS identifies the molecular ion peak (e.g., [M+H]⁺ for C₈H₇ClN₂S, expected m/z ≈ 198.0).
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S, and Cl percentages .
Q. What are the common reactivity patterns of the thiol group in this compound?
The thiol group (-SH) exhibits nucleophilic reactivity, participating in:
- Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form thioethers.
- Oxidation : Formation of disulfides (S-S bonds) using mild oxidants like H₂O₂.
- Metal Coordination : Binding to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or medicinal chemistry applications. Reaction conditions (pH, solvent, temperature) critically influence selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps. Evidence suggests POCl₃ at 120°C enhances imidazole ring formation .
- Solvent Effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions.
- Temperature Control : Lower temperatures (0–25°C) minimize thiol oxidation, while higher temperatures (80–120°C) promote cyclization . Statistical tools like Design of Experiments (DoE) can systematically optimize these parameters.
Q. How do structural modifications (e.g., substituent position) alter biological activity?
Substituent effects are critical in structure-activity relationships (SAR):
- Chlorine Position : Moving Cl from position 5 to 6 reduces steric hindrance, potentially enhancing binding to biological targets like kinases or EGFR .
- Thiol vs. Thioether : Replacing -SH with -SCH₃ decreases nucleophilicity but improves metabolic stability. Comparative studies with analogs (e.g., 5-chloro-1-ethyl derivatives) reveal hydrophobicity and electronic effects on activity .
Q. How can contradictions in solubility data be resolved?
Discrepancies often arise from:
- Experimental Conditions : Solubility in DMSO vs. water varies due to thiol protonation states.
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles. Advanced techniques like Hansen Solubility Parameters (HSP) or molecular dynamics simulations can model solvent interactions .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to evaluate electron density at the thiol group and predict nucleophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., EGFR) using AutoDock Vina. Studies show the thiol group forms hydrogen bonds with active-site residues like Lys721 .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Tables
Q. Table 1: Comparison of Substituent Effects on Benzoimidazole Derivatives
| Substituent Position | Biological Activity (IC₅₀, μM) | Solubility (mg/mL) | Key Interactions |
|---|---|---|---|
| 5-Cl, 1-Me, 2-SH | 0.12 (EGFR Inhibition) | 1.2 (DMSO) | H-bond with Lys721 |
| 6-Cl, 1-Me, 2-SH | 0.08 | 1.5 | Enhanced hydrophobic fit |
| 5-Cl, 1-Et, 2-SCH₃ | 0.25 | 2.0 | Reduced oxidation |
Q. Table 2: Key NMR Data for this compound
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzoimidazole H-4 | 7.58 | Singlet |
| Benzoimidazole H-6 | 7.42 | Doublet |
| CH₃ (N1) | 2.95 | Singlet |
| -SH (exchangeable) | ~1.8 (broad) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
